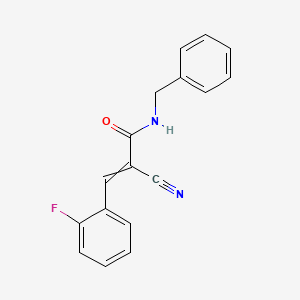

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide

Description

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide (CAS: 358314-77-9) is a synthetic acrylamide derivative with the molecular formula C₁₇H₁₃FN₂O and a molecular weight of 280.3 g/mol . Its structure features:

- A cyano group at the α-position of the acrylamide backbone.

- A 2-fluorophenyl group at the β-position.

- An N-benzyl substituent on the amide nitrogen.

Properties

Molecular Formula |

C17H13FN2O |

|---|---|

Molecular Weight |

280.30 g/mol |

IUPAC Name |

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C17H13FN2O/c18-16-9-5-4-8-14(16)10-15(11-19)17(21)20-12-13-6-2-1-3-7-13/h1-10H,12H2,(H,20,21) |

InChI Key |

FAAFIIAQAFCLDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide involves several steps. One common synthetic route includes the reaction of benzylamine with 2-fluorobenzaldehyde to form an imine intermediate. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile, followed by a final step of amide formation . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .

Scientific Research Applications

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

- In contrast, 4-fluorophenyl (e.g., furan derivative in ) or 3,4-diethoxyphenyl groups alter electronic distribution and solubility.

- Amide Nitrogen Substituents : Replacing the N-benzyl group with bulkier substituents like N-(1-phenylethyl) or N-phenylethyl increases molecular weight and steric bulk, which may impact pharmacokinetics (e.g., membrane permeability).

Physicochemical Properties

- logP: The diethoxy variant (logP = 3.207) is more lipophilic than the parent compound, likely due to the ethoxy groups enhancing hydrophobic interactions.

- Hydrogen Bonding: The parent compound has 5 hydrogen bond acceptors and 1 donor , while analogs like AG-1801 (nitro group) may exhibit stronger dipole interactions.

Biological Activity

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide, an organic compound with the CAS number 358314-77-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article details its biological activity, synthesis, and applications, supported by diverse research findings.

The physicochemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C17H13FN2O |

| Molar Mass | 280.3 g/mol |

| Density | 1.232 g/cm³ |

| Boiling Point | 512.3 °C |

| pKa | 12.23 |

These properties are crucial for understanding the compound's reactivity and interaction with biological systems.

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group acts as an electrophile, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme or receptor activities, potentially resulting in various therapeutic effects.

Antioxidant Activity

Recent studies indicate that compounds within the same class exhibit significant antioxidant properties. N-benzyl derivatives have shown high radical scavenging activity against DPPH and ABTS radicals, suggesting that this compound may also possess similar capabilities. For example, IC50 values for related compounds have been reported as low as 7.12 µg/mL.

Anti-inflammatory Properties

Research has explored the anti-inflammatory potential of compounds similar to this compound. Certain benzyl-substituted enamides can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests that the compound may exert beneficial effects in inflammatory diseases .

Anticancer Activity

Research into the anticancer properties of this compound indicates potential efficacy against various cancer cell lines. The compound's mechanism may involve inhibition of specific enzymes or receptors critical for cancer cell proliferation and survival.

Case Studies

- Anticancer Efficacy : A study demonstrated that this compound exhibited cytotoxic activity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.

- Inflammation Modulation : In a carrageenan-induced paw edema model, this compound significantly reduced inflammation markers, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity |

|---|---|

| (2Z)-N-benzyl-2-cyano-3-(phenyl)prop-2-enamide | Moderate antioxidant activity; potential anticancer effects |

| N-benzylidene derivatives | Strong radical scavenging; anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.